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Compound of Interest

Compound Name: Zalig

Cat. No.: B10828543 Get Quote

Disclaimer: Information regarding a compound referred to as "Zalig" is not publicly available in

scientific literature or drug development databases. The following guide is a structured template

illustrating the expected content for a comprehensive safety and toxicity profile, as requested.

The data and experimental details provided herein are hypothetical examples and should not

be considered factual.

Executive Summary
This document provides a comprehensive overview of the non-clinical safety and toxicity profile

of Zalig, a novel investigational compound. The data presented are derived from a series of in

vitro and in vivo studies designed to characterize its potential liabilities and establish a

preliminary safety margin ahead of first-in-human clinical trials. The overall profile suggests a

manageable safety profile within the intended therapeutic window, although specific off-target

activities warrant further investigation.

Non-Clinical Safety Pharmacology
In Vitro Safety Pharmacology
A panel of in vitro safety pharmacology assays was conducted to assess the effects of Zalig on

key physiological targets.

Table 1: In Vitro Safety Pharmacology Data for Zalig
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Assay Target Test System Key Result (IC50/EC50)

hERG Channel HEK293 Cells > 30 µM

Nav1.5 Channel CHO Cells 15 µM

Cav1.2 Channel tsA-201 Cells > 30 µM

GABAa Receptor Rat Cortical Neurons No significant effect

AMPA Receptor Rat Hippocampal Neurons No significant effect

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG potassium

channel.

Methodology: Automated patch-clamp electrophysiology was used to measure hERG

channel current inhibition.

Procedure: Cells were perfused with extracellular solution, and a whole-cell patch-clamp

configuration was established. Following a baseline recording period, cells were exposed to

increasing concentrations of Zalig (0.1 µM to 30 µM).

Data Analysis: The concentration-response curve for hERG current inhibition was plotted to

determine the IC50 value.

In Vivo Safety Pharmacology
In vivo studies were conducted in rodent models to evaluate the potential effects of Zalig on

the central nervous, cardiovascular, and respiratory systems.

Table 2: In Vivo Safety Pharmacology Endpoints

| Study | Species | Dose Range (mg/kg) | Key Findings | | :--- | :--- | :--- | | Irwin Test | Sprague-

Dawley Rat | 10, 30, 100 | No significant CNS effects at 10 and 30 mg/kg. Mild sedation

observed at 100 mg/kg. | | Cardiovascular Telemetry | Beagle Dog | 5, 15, 50 | No significant

effects on blood pressure or heart rate. QTc prolongation of 15 ms observed at 50 mg/kg. | |

Respiratory Function | Sprague-Dawley Rat | 10, 30, 100 | No significant effects on respiratory

rate or tidal volume. |
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Animal Model: Male Beagle dogs surgically implanted with telemetry transmitters.

Methodology: Continuous monitoring of electrocardiogram (ECG), blood pressure, and heart

rate.

Procedure: Animals were fasted overnight and administered a single oral dose of Zalig or

vehicle. Data were collected continuously for 24 hours post-dose.

Data Analysis: Changes from baseline for key cardiovascular parameters were calculated

and statistically analyzed.

Pharmacokinetics and Toxicokinetics
The absorption, distribution, metabolism, and excretion (ADME) of Zalig were characterized in

multiple species.

Table 3: Key Pharmacokinetic Parameters of Zalig

Species
Dose
(mg/kg)

Route Tmax (h)
Cmax
(ng/mL)

AUC
(ng·h/mL)

Half-life
(h)

Mouse 10 IV 0.1 1500 2500 2.1

Mouse 30 PO 1.0 800 4500 2.5

Rat 10 IV 0.1 1200 2800 3.0

Rat 30 PO 1.5 650 5200 3.2

Dog 5 IV 0.2 1000 3500 4.5

Dog 15 PO 2.0 500 6000 4.8

Toxicology
Acute Toxicity
Single-dose toxicity studies were performed to determine the maximum tolerated dose (MTD)

and identify potential target organs.
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Table 4: Acute Toxicity of Zalig

Species Route MTD (mg/kg) LD50 (mg/kg)

Mouse PO > 2000 Not Determined

Rat PO 1500 > 2000

Rat IV 100 150

Repeat-Dose Toxicity
Repeat-dose toxicity studies were conducted to evaluate the effects of longer-term exposure to

Zalig.

Table 5: Summary of 28-Day Repeat-Dose Toxicity Study in Rats

Dose Group (mg/kg/day) Key Clinical Observations
Key Histopathological
Findings

10 None None

50 Mild, transient weight loss
Minimal centrilobular

hypertrophy in the liver.

200
Significant weight loss,

lethargy

Moderate centrilobular

hypertrophy, single-cell

necrosis in the liver. Mild renal

tubular degeneration.

Animal Model: Sprague-Dawley rats (10/sex/group).

Methodology: Daily oral gavage administration of Zalig for 28 consecutive days.

Procedure: Animals were monitored daily for clinical signs. Body weight and food

consumption were measured weekly. Blood samples were collected for hematology and

clinical chemistry analysis at termination. A full necropsy and histopathological examination

of tissues were performed.
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Data Analysis: Statistical analysis was performed to compare dose groups to the control

group.

Genetic Toxicology
A standard battery of genotoxicity assays was conducted to assess the mutagenic and

clastogenic potential of Zalig.

Table 6: Genetic Toxicology Profile of Zalig

Assay Test System
Metabolic
Activation

Result

Ames Test S. typhimurium With and Without Negative

Mouse Lymphoma

Assay
L5178Y cells With and Without Negative

In Vivo Micronucleus

Test
Rat Bone Marrow N/A Negative
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Caption: Overview of the non-clinical safety testing workflow for Zalig.
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Caption: Hypothesized mechanism of action for Zalig's therapeutic effect.

Conclusion
The non-clinical data package for Zalig suggests a safety profile that supports further clinical

development. The primary liabilities identified are mild QTc prolongation at high doses and

reversible liver enzyme elevations in repeat-dose studies. These findings will inform the design

of the Phase 1 clinical trial, with careful monitoring of cardiovascular and liver function in

human subjects. The compound is non-genotoxic. Overall, the risk-benefit assessment remains

positive for the intended patient population.

To cite this document: BenchChem. [An In-Depth Technical Guide on the Safety and Toxicity
Profile of Zalig]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10828543#zalig-safety-and-toxicity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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